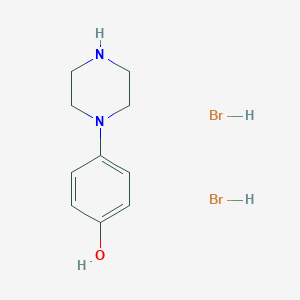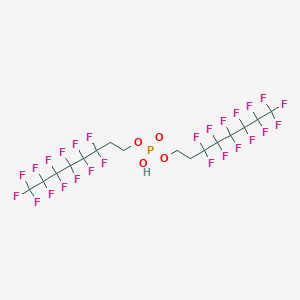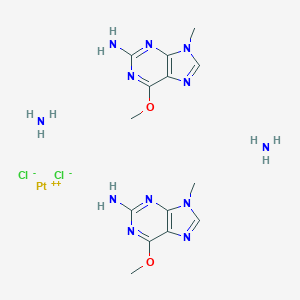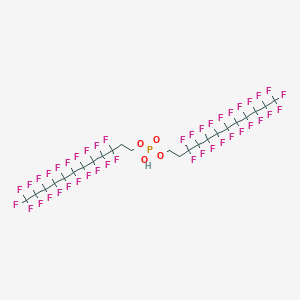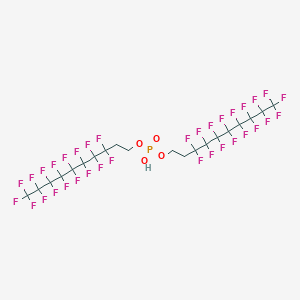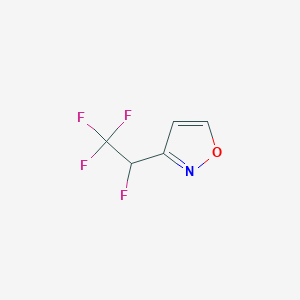
3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole, also known as Tefoxazole, is a heterocyclic compound with a five-membered ring containing an oxygen and nitrogen atom. It has been studied for its potential use in pharmaceuticals, agrochemicals, and materials science. In
Mécanisme D'action
The mechanism of action of 3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole is not fully understood. However, it has been suggested that 3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole inhibits the biosynthesis of ergosterol, a major component of fungal cell membranes. This leads to the disruption of membrane integrity and ultimately, cell death. 3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is important for neurotransmitter function in insects.
Effets Biochimiques Et Physiologiques
3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole has been shown to have low toxicity in mammals. However, it has been reported to have acute toxic effects in aquatic organisms such as fish and crustaceans. 3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole has been shown to have a half-life of 4-5 days in soil, indicating that it has a moderate persistence in the environment.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole has several advantages for use in lab experiments. It is readily available and has a high purity. It has also been shown to have a broad spectrum of activity against various fungi and insects. However, 3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole has some limitations. It has been reported to have low solubility in water, which may limit its use in certain experiments. In addition, 3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole has been shown to have acute toxic effects in aquatic organisms, which may limit its use in environmental studies.
Orientations Futures
There are several future directions for research on 3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole. One area of interest is the development of new formulations and delivery methods to improve its solubility and efficacy. Another area of interest is the investigation of its antitumor and anti-inflammatory properties. 3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole has also been suggested as a potential candidate for use in the treatment of influenza. Further research is needed to fully understand the mechanism of action of 3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole and its potential applications in various fields.
In conclusion, 3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole is a promising compound with potential applications in pharmaceuticals, agrochemicals, and materials science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole and its applications in various fields.
Méthodes De Synthèse
3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole can be synthesized through a reaction between 2-(1,1,2,2-tetrafluoroethoxy)acetic acid and hydroxylamine hydrochloride in the presence of a coupling agent. This method has been reported to yield a high purity and high yield of 3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole.
Applications De Recherche Scientifique
3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole has been studied for its potential use as a fungicide, herbicide, and insecticide. It has also been investigated for its antitumor, anti-inflammatory, and antiviral properties. 3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole has been shown to inhibit the growth of various fungi, including Fusarium oxysporum and Botrytis cinerea. It has also been reported to have herbicidal activity against weeds such as Amaranthus retroflexus and Chenopodium album. In addition, 3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole has been shown to have antiviral activity against the influenza virus.
Propriétés
Numéro CAS |
125657-77-4 |
|---|---|
Nom du produit |
3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole |
Formule moléculaire |
C5H3F4NO |
Poids moléculaire |
169.08 g/mol |
Nom IUPAC |
3-(1,2,2,2-tetrafluoroethyl)-1,2-oxazole |
InChI |
InChI=1S/C5H3F4NO/c6-4(5(7,8)9)3-1-2-11-10-3/h1-2,4H |
Clé InChI |
VQDCWZIUOWJBIQ-UHFFFAOYSA-N |
SMILES |
C1=CON=C1C(C(F)(F)F)F |
SMILES canonique |
C1=CON=C1C(C(F)(F)F)F |
Synonymes |
Isoxazole, 3-(1,2,2,2-tetrafluoroethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



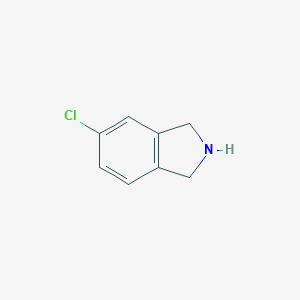
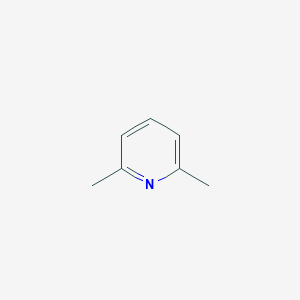
![1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate](/img/structure/B142125.png)
![[(1S,2S)-2-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol](/img/structure/B142127.png)
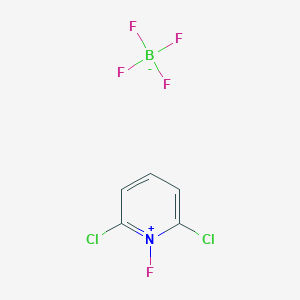
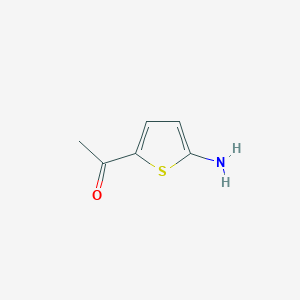

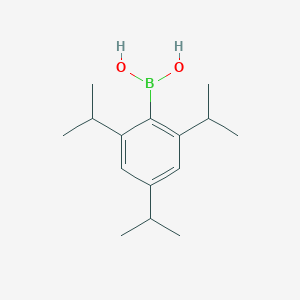
![(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one](/img/structure/B142133.png)
